3-(Hydroxymethyl)-4-iodophenol

Overview

Description

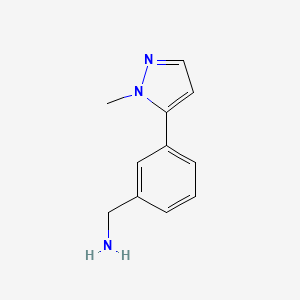

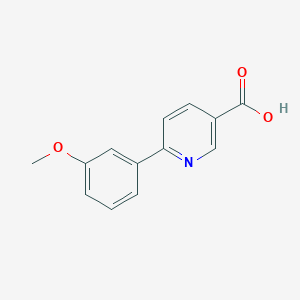

“3-(Hydroxymethyl)-4-iodophenol” is a compound that contains a phenol group, a hydroxymethyl group, and an iodine atom. The hydroxymethyl group consists of a methylene bridge bonded to a hydroxyl group, making it an alcohol .

Synthesis Analysis

While specific synthesis methods for “3-(Hydroxymethyl)-4-iodophenol” were not found, hydroxymethyl groups are often introduced into molecules through reactions with formaldehyde or similar compounds .Chemical Reactions Analysis

The chemical reactions of “3-(Hydroxymethyl)-4-iodophenol” would likely involve the phenol group, the hydroxymethyl group, or the iodine atom. Phenols are acidic and can undergo reactions such as E1 and E2 eliminations . Hydroxymethyl groups can participate in various reactions, including those involving the formation of ethers and esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Hydroxymethyl)-4-iodophenol” would depend on factors such as its molecular structure and the nature of its functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Biological and Complexing Activity

- 3-Hydroxymethyl-4-iodophenol, due to its hydroxymethyl group, shows promise in the synthesis of biologically potent substances and complexing agents. This compound is particularly notable for its potential in synthesizing 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline, a compound with significant binding and complexing activity (Milata, Bella, & Kurinec, 2019).

Chemiluminescence Enhancement

- Phenolic compounds like 3-(Hydroxymethyl)-4-iodophenol have been used to enhance the peroxidase-catalyzed chemiluminescence (CL) reaction of luminol with hydrogen peroxide. They are found to be more effective than other enhancers, like 4-iodophenol, in producing a stronger and longer-lasting enhancement of the CL reaction (Kuroda, Shimoda, Wada, & Nakashima, 2000).

Immunodot and Western Blotting Signal Enhancement

- 4-Iodophenol, similar to 3-(Hydroxymethyl)-4-iodophenol, has been used to enhance signals in luminol-based immunodot and Western blotting assays. It significantly increases detection sensitivity, demonstrating the potential of similar iodophenols in biochemical assays (Leong & Fox, 1988).

Antitumor Agents

- Aminoacridine derivatives, which can include compounds like 4-hydroxymethyl-3-aminoacridine, show notable chemical and biological properties in the field of antitumor agents. The synthesis of these compounds, potentially involving hydroxymethyl-iodophenols, allows for innovative studies in cell distribution and dynamics (Peixoto et al., 2009).

Synthesis of Hydroxyphenol Derivatives

- Hydroxyphenol derivatives, including those similar to 3-(Hydroxymethyl)-4-iodophenol, have been synthesized for various applications. For example, 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, synthesized through a reaction involving 4-iodophenol, serves as an intermediary compound in laboratory reagents and has notable optical properties (Praveenkumar et al., 2021).

Nanoparticle Synthesis and Biomedical Applications

- Polyphenol-containing nanoparticles, like those derived from hydroxymethyl-iodophenols, have extensive applications in bioimaging, therapeutic delivery, and other biomedical applications. They demonstrate remarkable versatility in biodetection, multimodal bioimaging, and cancer therapeutics (Guo et al., 2021).

Metabolism and Endocrine-Disrupting Activity

- The metabolism of benzophenone-3 (BP-3), a compound structurally similar to 3-(Hydroxymethyl)-4-iodophenol, has been extensively studied. BP-3's metabolism in liver microsomes and its endocrine-disrupting activity highlight the significance of similar compounds in toxicological and pharmacological research (Watanabe et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Similar compounds have shown high oral bioavailability and minimal metabolism, encouraging further preclinical development .

Result of Action

Its potential involvement in sm cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds .

Action Environment

Similar compounds have shown stability under various conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(hydroxymethyl)-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWYBXMOICALJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640481 | |

| Record name | 3-(Hydroxymethyl)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)-4-iodophenol | |

CAS RN |

915707-73-2 | |

| Record name | 3-(Hydroxymethyl)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)

![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)

![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)